molecular formula C23H23F3N4O2S B2840373 (4-Phenethylpiperazin-1-yl)(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)methanone CAS No. 955905-67-6

(4-Phenethylpiperazin-1-yl)(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)methanone

Cat. No. B2840373
CAS RN: 955905-67-6
M. Wt: 476.52
InChI Key: KJIIRLQCSMYNRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(4-Phenethylpiperazin-1-yl)(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)methanone” is a chemical compound with the molecular formula C23H23F3N4O2S . It is not intended for human or veterinary use and is available for research use only.


Molecular Structure Analysis

The molecular structure of this compound consists of several functional groups, including a phenethylpiperazine group, a thiazole group, and a trifluoromethoxy group . The exact 3D conformer and 2D structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 476.52 g/mol. Other computed properties include a XLogP3-AA of 3.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 11, and a rotatable bond count of 4 . The exact mass is 515.22565765 g/mol and the monoisotopic mass is also 515.22565765 g/mol .

Scientific Research Applications

Synthesis and Structural Characterization

Research has focused on the synthesis and structural characterization of related thiazolyl and phenyl methanone compounds. These studies have employed techniques such as UV, IR, 1H and 13C NMR, high-resolution mass spectrometry, and density functional theory (DFT) calculations for structural optimization and analysis. For example, Shahana and Yardily (2020) synthesized novel compounds involving thiazolyl and thiophene moieties, characterizing them using spectral and DFT calculations to explore their structural and vibrational properties. The study also performed molecular docking to understand the antibacterial activity of these compounds, highlighting their potential applications in developing new antibacterial agents M. Shahana & A. Yardily, 2020.

Potential Applications

  • Antibacterial Activity: The molecular docking studies conducted by Shahana and Yardily (2020) aimed to understand the antibacterial activity of synthesized compounds, indicating their potential use in creating new antibacterial drugs.
  • Anticoronavirus and Antitumoral Activity: Jilloju et al. (2021) discovered derivatives with significant in vitro anticoronavirus and antitumoral activities. The study suggests that structural modifications can tune the biological properties of these compounds toward either antiviral or antitumoral activities Parameshwara Chary Jilloju et al., 2021.
  • Antimicrobial Activity: Patel et al. (2011) synthesized pyridine derivatives showing variable and modest activity against bacteria and fungi, indicating the potential of such compounds in antimicrobial treatments N. Patel et al., 2011.

properties

IUPAC Name

[4-(2-phenylethyl)piperazin-1-yl]-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N4O2S/c24-23(25,26)32-19-8-6-18(7-9-19)27-22-28-20(16-33-22)21(31)30-14-12-29(13-15-30)11-10-17-4-2-1-3-5-17/h1-9,16H,10-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIIRLQCSMYNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=CSC(=N3)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Phenethylpiperazin-1-yl)(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)methanone

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